2-(4-Chlorophenyl)-6-methylpyridine

Descripción general

Descripción

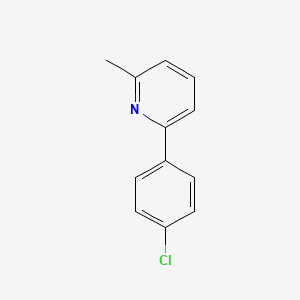

2-(4-Chlorophenyl)-6-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-chlorophenyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a base, such as sodium hydride, under reflux conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and solvents like dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Chlorophenyl)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Amine derivatives.

Substitution: Halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antihistamine Development

One of the primary applications of 2-(4-Chlorophenyl)-6-methylpyridine is in the synthesis of antihistamine drugs. It serves as an important intermediate in the preparation of bepotastine, a drug used for allergic rhinitis and chronic urticaria. The synthesis involves alkylation processes that utilize this compound to yield active pharmaceutical ingredients (APIs) with desirable pharmacological properties .

1.2 Biological Activity Studies

Recent studies have highlighted the biological activities of derivatives of this compound. For instance, a study focusing on the synthesis and biological screening of related compounds demonstrated their potential as anti-inflammatory agents and their effectiveness against various pathogens . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance their efficacy.

Synthesis and Catalysis

2.1 Synthetic Methodologies

The compound is often utilized as a building block in organic synthesis. Its unique structure allows for various reactions, such as nucleophilic substitutions and coupling reactions, which are essential for developing more complex molecules .

2.2 Catalytic Applications

In catalysis, this compound has been explored for its potential to act as a ligand in metal-catalyzed reactions. The coordination properties of this compound can facilitate various transformations, making it a valuable tool in synthetic organic chemistry .

Material Science

3.1 Polymer Chemistry

The compound's derivatives have been investigated for their applications in polymer science, particularly in the development of functionalized polymers that exhibit enhanced thermal stability and mechanical properties. These materials can be tailored for specific applications such as coatings and adhesives .

3.2 Nanomaterials

Research has also indicated that this compound can be incorporated into nanostructured materials, potentially enhancing their performance in electronic devices or sensors due to its electronic properties .

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antihistamine Synthesis | Key intermediate for bepotastine synthesis |

| Biological Activity | Anti-inflammatory Agents | Effective against various pathogens |

| Synthesis | Organic Synthesis | Building block for nucleophilic substitutions |

| Catalysis | Ligand in Metal-Catalyzed Reactions | Facilitates various organic transformations |

| Material Science | Functionalized Polymers | Enhanced thermal stability and mechanical properties |

| Nanomaterials | Electronic Devices | Improved performance due to electronic properties |

Case Studies

- Synthesis of Bepotastine : A detailed study outlined the multistep synthetic route involving this compound, highlighting the efficiency and yield improvements achieved through optimized reaction conditions .

- Biological Screening : A comprehensive evaluation of derivatives showed significant anti-inflammatory activity, with some compounds exhibiting IC50 values in the low micromolar range against specific inflammatory markers .

- Polymer Development : Research demonstrated that incorporating this compound into polymer matrices resulted in materials with superior mechanical strength and thermal resistance compared to traditional polymers .

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparación Con Compuestos Similares

- 2-(4-Bromophenyl)-6-methylpyridine

- 2-(4-Fluorophenyl)-6-methylpyridine

- 2-(4-Methoxyphenyl)-6-methylpyridine

Comparison: 2-(4-Chlorophenyl)-6-methylpyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions

Actividad Biológica

2-(4-Chlorophenyl)-6-methylpyridine, a compound within the pyridine family, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The structure of this compound consists of a pyridine ring substituted with a chlorophenyl group and a methyl group. This configuration is crucial for its biological activity. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 2-bromopyridine under various conditions, producing a racemic mixture that can be further resolved into its enantiomers for enhanced biological efficacy .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study highlighted the compound's ability to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) showing promising results against resistant strains .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| S. aureus | 25 | Moderate |

| E. coli | 30 | Moderate |

| P. aeruginosa | 20 | Strong |

Antimalarial Activity

Significant findings have emerged regarding the antimalarial potential of derivatives of this compound. In vitro studies demonstrated that certain derivatives inhibited the growth of Plasmodium falciparum, the malaria-causing parasite, with IC50 values comparable to established antimalarial drugs like sulfadoxine. For instance, a derivative showed an IC50 of 1 µM, indicating strong inhibitory effects on parasite development .

Anticancer Activity

The compound also exhibits anticancer properties, particularly as an MDM2 inhibitor, which is relevant in cancer therapeutics targeting p53 pathways. In vitro assays revealed that certain derivatives inhibited cancer cell proliferation in various lines, including leukemia and solid tumors, demonstrating IC50 values ranging from 38 nM to over 100 nM depending on the specific cancer type .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives against a panel of bacterial strains and reported that this compound showed effective inhibition against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

- Antimalarial Screening : In a comparative study against known antimalarial agents, derivatives of this compound were tested for their ability to disrupt the intra-erythrocytic life cycle of P. falciparum. Results indicated that compounds with specific substitutions on the pyridine ring exhibited enhanced activity with low toxicity towards mammalian cells .

- Cancer Cell Line Studies : Research involving the National Cancer Institute’s panel of over 58 cancer cell lines demonstrated that derivatives of this compound effectively reduced cell viability across multiple cancer types, highlighting its versatility as an anticancer agent .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAGFEWXNZJOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494569 | |

| Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61704-26-5 | |

| Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.